3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-hydroxyazetidin-1-yl)propan-1-one 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-hydroxyazetidin-1-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.: 1340317-10-3
VCID: VC3079314
InChI: InChI=1S/C11H17N3O2/c1-8-5-9(2)14(12-8)4-3-11(16)13-6-10(15)7-13/h5,10,15H,3-4,6-7H2,1-2H3
SMILES: CC1=CC(=NN1CCC(=O)N2CC(C2)O)C
Molecular Formula: C11H17N3O2
Molecular Weight: 223.27 g/mol

3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-hydroxyazetidin-1-yl)propan-1-one

CAS No.: 1340317-10-3

Cat. No.: VC3079314

Molecular Formula: C11H17N3O2

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-hydroxyazetidin-1-yl)propan-1-one - 1340317-10-3

Specification

CAS No. 1340317-10-3
Molecular Formula C11H17N3O2
Molecular Weight 223.27 g/mol
IUPAC Name 3-(3,5-dimethylpyrazol-1-yl)-1-(3-hydroxyazetidin-1-yl)propan-1-one
Standard InChI InChI=1S/C11H17N3O2/c1-8-5-9(2)14(12-8)4-3-11(16)13-6-10(15)7-13/h5,10,15H,3-4,6-7H2,1-2H3
Standard InChI Key BAHLCWUHRXTEGA-UHFFFAOYSA-N
SMILES CC1=CC(=NN1CCC(=O)N2CC(C2)O)C
Canonical SMILES CC1=CC(=NN1CCC(=O)N2CC(C2)O)C

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure and Classification

3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-hydroxyazetidin-1-yl)propan-1-one contains several key structural components:

  • A 3,5-dimethyl-1H-pyrazole moiety, which is a five-membered heterocyclic ring containing two adjacent nitrogen atoms

  • A 3-hydroxyazetidine group, featuring a four-membered nitrogen-containing ring with a hydroxyl substituent

  • These heterocyclic systems connected by a propan-1-one linker, which contains a carbonyl functional group

The compound belongs to the class of heterocyclic amides, specifically featuring both pyrazole and azetidine ring systems in its structure.

Physical and Chemical Properties

Based on its structural components, the following properties can be anticipated:

PropertyPredicted Value/Characteristic
Molecular FormulaC₁₁H₁₇N₃O₂
Molecular WeightApproximately 223.27 g/mol
Physical StateLikely a crystalline solid at room temperature
SolubilityPotentially soluble in polar organic solvents such as methanol, DMSO, and moderately soluble in water
StabilityRelatively stable under normal laboratory conditions
Functional GroupsCarbonyl (C=O), hydroxyl (OH), heterocyclic nitrogen

The compound's solubility profile would be influenced by both the polar hydroxyl and carbonyl groups as well as the more lipophilic dimethylpyrazole portion .

Structural Relationship with Similar Compounds

Comparison with 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-amine

3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-amine (CAS: 62821-89-0) shares the dimethylpyrazole moiety with our target compound but differs in having an amine terminus rather than the azetidinyl-carbonyl group. This related compound has a molecular formula of C₈H₁₅N₃ and a molecular weight of 153.23 g/mol .

Comparison with 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one

Another related compound is 3-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one (CAS: 1219979-29-9), which shares the hydroxyazetidinyl-propan-1-one portion with our target compound but has an amino group instead of the dimethylpyrazole moiety. This compound has been investigated for various biological activities, including potential antimicrobial and anticancer properties.

Synthesis Methods and Reaction Pathways

Reaction Conditions

Typical reaction conditions for the synthesis might include:

StepReagentsConditionsProduct
Pyrazole Alkylation3,5-dimethylpyrazole, 3-bromopropanoic acidBasic conditions, 50-80°C3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
ActivationThionyl chloride or coupling reagent (EDC/HOBt)0-25°C, under inert atmosphereActivated acid derivative
Coupling3-hydroxyazetidine, base (TEA or DIPEA)0-25°C, under inert atmosphereTarget compound

Chemical Reactivity

Functional Group Reactivity

The compound contains several reactive functional groups that would determine its chemical behavior:

  • The carbonyl group (C=O) would be susceptible to nucleophilic addition reactions.

  • The hydroxyl group on the azetidine ring could participate in esterification or oxidation reactions.

  • The pyrazole nitrogen atoms could act as weak bases or nucleophiles.

Biological Activity and Applications

Structure-Activity Relationships

The biological activity of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-hydroxyazetidin-1-yl)propan-1-one would likely be influenced by its structural components:

Research Applications

Medicinal Chemistry

The compound represents a potentially valuable scaffold for medicinal chemistry research due to its diverse functional groups and heterocyclic systems. Pyrazole derivatives have been extensively studied for their medicinal properties, while azetidine-containing compounds have gained attention for their unique conformational properties and biological activities.

Potential research applications include:

  • Development of enzyme inhibitors

  • Antimicrobial agent research

  • Cancer therapeutics research

  • Structural modifications to optimize biological activity

Synthetic Intermediates

Due to its functional group diversity, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-hydroxyazetidin-1-yl)propan-1-one could serve as a valuable intermediate in the synthesis of more complex molecules, particularly those intended for biological screening or pharmaceutical development.

Analytical Characterization

Spectroscopic Properties

The expected spectroscopic properties of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-hydroxyazetidin-1-yl)propan-1-one would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show signals for the methyl groups at the pyrazole ring, the methylene protons of the propan-1-one linker, the azetidine ring protons, and the hydroxyl proton

    • ¹³C NMR would show characteristic signals for the carbonyl carbon, the pyrazole ring carbons, and the azetidine carbons

  • Infrared (IR) Spectroscopy:

    • Strong absorption bands for the C=O stretch (~1650-1700 cm⁻¹)

    • O-H stretch from the hydroxyl group (~3300-3500 cm⁻¹)

    • C-N stretching bands for the heterocyclic rings

  • Mass Spectrometry:

    • Molecular ion peak at m/z 223

    • Fragmentation patterns likely involving cleavage of the propan-1-one linker

Chromatographic Behavior

The compound would likely exhibit moderate retention on reverse-phase HPLC columns due to its mixed hydrophilic-hydrophobic nature. The presence of both the lipophilic dimethylpyrazole moiety and the more polar hydroxyl and carbonyl groups would contribute to its chromatographic behavior.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator